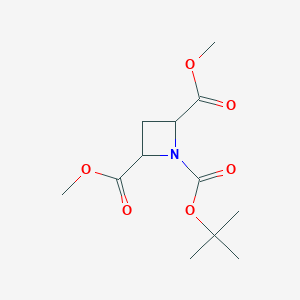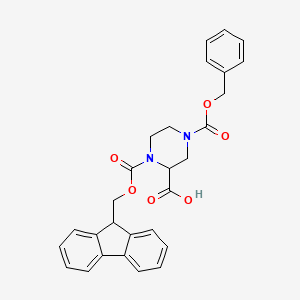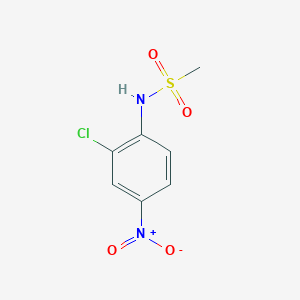
Dodecanoic acid, 4-dodecanamidomethyl-2-methoxyphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanoic acid, 2-methoxy-4-[[(1-oxododecyl)amino]methyl]phenyl ester is a complex organic compound with a unique structure that combines features of esters, amides, and aromatic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-methoxy-4-[[(1-oxododecyl)amino]methyl]phenyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of dodecanoic acid with 2-methoxy-4-[[(1-oxododecyl)amino]methyl]phenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dodecanoic acid, 2-methoxy-4-[[(1-oxododecyl)amino]methyl]phenyl ester can undergo various chemical reactions, including:
Oxidation: The ester and amide groups can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidized products.
Reduction: The compound can be reduced to its corresponding alcohols and amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; sulfonation with concentrated sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Dodecanoic acid, 2-methoxy-4-[[(1-oxododecyl)amino]methyl]phenyl ester has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of dodecanoic acid, 2-methoxy-4-[[(1-oxododecyl)amino]methyl]phenyl ester involves its interaction with specific molecular targets and pathways. The ester and amide groups can interact with enzymes and receptors, modulating their activity. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing the compound’s biological and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Dodecanoic acid, methyl ester: A simpler ester with similar fatty acid structure but lacking the aromatic and amide functionalities.
Dodecanoic acid, 4-methoxy-2-methylbutyl ester: Another ester with a different alkyl group, providing different physical and chemical properties.
Dodecanoic acid, 2-methyl-: A methyl-substituted dodecanoic acid with different reactivity and applications.
Uniqueness
Dodecanoic acid, 2-methoxy-4-[[(1-oxododecyl)amino]methyl]phenyl ester is unique due to its combination of ester, amide, and aromatic functionalities, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions and reactions, making it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
101831-70-3 |
|---|---|
Fórmula molecular |
C32H55NO4 |
Peso molecular |
517.8 g/mol |
Nombre IUPAC |
[4-[(dodecanoylamino)methyl]-2-methoxyphenyl] dodecanoate |
InChI |
InChI=1S/C32H55NO4/c1-4-6-8-10-12-14-16-18-20-22-31(34)33-27-28-24-25-29(30(26-28)36-3)37-32(35)23-21-19-17-15-13-11-9-7-5-2/h24-26H,4-23,27H2,1-3H3,(H,33,34) |
Clave InChI |
LXMZJNLZSXKQCB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)CCCCCCCCCCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















